4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide
Description
Properties
CAS No. |
5850-48-6 |
|---|---|
Molecular Formula |
C11H9ClN2O4S |
Molecular Weight |
300.72 g/mol |
IUPAC Name |
4-chloro-2-nitro-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C11H9ClN2O4S/c12-6-1-2-7(9(5-6)14(17)18)10(15)13-8-3-4-19-11(8)16/h1-2,5,8H,3-4H2,(H,13,15) |
InChI Key |
YENJNDNICGYHFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration and Chlorination of Benzoic Acid Derivatives
The direct nitration of 4-chlorobenzoic acid introduces the nitro group at the ortho position. This reaction typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at temperatures between 0–5°C to prevent over-nitration. Alternatively, 2-nitrobenzoic acid may undergo chlorination using chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst, though this method risks polysubstitution.
Key Data:
Alternative Route via 2,5-Dichloronitrobenzene
A patent by US4528143A describes the conversion of 2,5-dichloronitrobenzene to 4-chloro-2-nitrobenzonitrile using copper(I) cyanide (CuCN) in solvents like N,N-dimethylformamide (DMF) at 140–170°C. While this yields a nitrile intermediate, hydrolysis under acidic or basic conditions (e.g., HCl/NaOH) converts it to the corresponding carboxylic acid.
Preparation of 2-Oxotetrahydrothiophen-3-Amine
The amine component, 2-oxotetrahydrothiophen-3-amine, is synthesized via ring-opening of DL-homocysteine thiolactone hydrochloride.
Thiolactone Hydrolysis
DL-homocysteine thiolactone reacts with aqueous ammonia (NH₃) or amines under basic conditions (pH 10–12) to yield the primary amine. For example:
This reaction proceeds at 25–40°C with stirring for 12–24 hours, achieving yields of 70–85%.
Purification and Characterization
The crude product is purified via recrystallization from methanol or ethanol, yielding a white crystalline solid. Key characterization data includes:
Amidation: Coupling of 4-Chloro-2-Nitrobenzoic Acid and 2-Oxotetrahydrothiophen-3-Amine
The final step involves forming the amide bond between the carboxylic acid and amine. Two approaches are prevalent:
Acyl Chloride Method
4-Chloro-2-nitrobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. The acyl chloride intermediate is then reacted with 2-oxotetrahydrothiophen-3-amine in the presence of triethylamine (TEA) to neutralize HCl:
Optimized Conditions:
-
Solvent: DCM or tetrahydrofuran (THF)
-
Temperature: 0°C → room temperature (20–25°C)
-
Yield: 75–82%
Carbodiimide-Mediated Coupling
As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activate the carboxylic acid in polar aprotic solvents (e.g., DMF). This method avoids handling corrosive acyl chlorides but requires longer reaction times (24–48 hours).
Industrial-Scale Synthesis and Process Optimization
Patents such as CN105732392A highlight scalable methods using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and palladium catalysts to enhance reaction efficiency. Key parameters include:
-
Catalyst Load: 0.0003–0.0009 mol% palladium
-
Solvent: Toluene or xylene at 110–138°C
Challenges and Mitigation Strategies
Byproduct Formation
Dinitration or over-chlorination may occur during precursor synthesis. Strategies include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Reduction: 4-chloro-2-amino-N-(2-oxotetrahydrothiophen-3-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the development of new catalysts or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the chloro and thiophene groups can interact with various biological targets through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Modifications and Substituent Effects
The activity and properties of benzamide derivatives are highly dependent on substituents on the benzene ring and the amide side chain. Below is a comparative analysis with key analogs:
Key Observations:
Compound 18 demonstrated moderate antiproliferative activity, attributed to its trifluoromethylphenyl-oxadiazole side chain . In contrast, Rip-B and Rip-D lack EWGs but incorporate methoxy and hydroxy groups, which may influence solubility and hydrogen-bonding interactions .
Amide Side Chain Diversity: The 2-oxotetrahydrothiophen-3-yl group in the target compound introduces a sulfur-containing heterocycle, which could enhance metabolic stability or metal-binding capacity. Compound 18’s 1,2,5-oxadiazole moiety is a bioisostere for carboxylic acids, often used to improve pharmacokinetic properties .
Pharmacological and Physicochemical Properties
Table 2: Functional Properties of Selected Analogs
Key Insights:
- Neuroleptic Potential: Benzamide derivatives like amisulpride and tiapride () share structural motifs with Rip-B and Rip-D, supporting their use in neurological disorders .
Biological Activity
4-Chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C11H10ClN3O4S
- Molar Mass : 300.72 g/mol
The biological activity of this compound is primarily attributed to its nitro group, which can undergo metabolic reduction to form reactive intermediates. These metabolites may interact with nucleic acids and other biomolecules, leading to various biological effects.
Key Mechanisms:
- Nitro Group Reduction : The nitro group can be reduced to form nitroso and hydroxylamine derivatives, which are known to exhibit mutagenic properties.
- Reactive Species Formation : Metabolic activation can lead to the formation of radical species capable of causing oxidative damage to DNA, potentially resulting in systemic toxicity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of nitro compounds, including derivatives similar to this compound. The mechanism often involves targeting hypoxic cancer cells through selective activation of prodrugs in low oxygen environments.
Antimicrobial Activity
Nitro compounds have shown broad-spectrum antimicrobial activity. For instance, some derivatives have been reported to inhibit the growth of various bacterial strains and fungi by disrupting cellular processes.
Toxicity Profile
The toxicity of this compound has been assessed in various studies:
Case Studies
- In Vitro Studies : In a study involving Chinese hamster ovary (CHO) cells, the compound showed positive results in sister chromatid exchange assays, indicating potential genotoxic effects .
- Animal Studies : In male and female SPF mice, the compound was administered at high doses (2200 mg/kg), revealing no mortality but notable behavioral changes .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide?
The synthesis typically involves multi-step reactions, including amide bond formation and functional group modifications. Key steps include:
- Coupling Reactions : Reacting 4-chloro-2-nitrobenzoic acid derivatives with 2-oxotetrahydrothiophen-3-amine under coupling agents like EDCI/HOBt in dichloromethane (DCM) at 0–25°C .
- Nitro Group Introduction : Nitration of precursor benzamide derivatives using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (<5°C) to avoid over-nitration .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Critical Parameters :
- Solvent choice (polar aprotic solvents like DCM improve coupling efficiency).
- Temperature control during nitration to prevent decomposition.
- Catalyst optimization (e.g., palladium on carbon for hydrogenation steps, if required) .
Q. What analytical techniques are essential for characterizing this compound?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amide, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching C₁₁H₁₀ClN₂O₃S) .
Validation : Cross-reference data with crystallographic studies (e.g., X-ray diffraction for bond lengths/angles) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during structural elucidation?
Discrepancies between experimental and theoretical data (e.g., unexpected NOE correlations or chemical shifts) may arise due to:
- Conformational Flexibility : The tetrahydrothiophene ring may adopt multiple conformers in solution, altering NMR spectra. Use variable-temperature NMR or computational modeling (DFT) to assess energy barriers .
- Crystallographic vs. Solution-State Data : X-ray structures (e.g., C=O bond length of 1.22 Å) may differ from solution-phase IR/NMR due to crystal packing effects. Compare with analogs from databases like Cambridge Structural Database (CSD) .
Q. Mitigation Strategy :
Q. What strategies optimize yield and purity in large-scale synthesis?
Challenges in scaling include side reactions (e.g., nitro group reduction or amide hydrolysis) and purification bottlenecks. Solutions:
- Reaction Monitoring : Use TLC or inline IR to detect intermediates and terminate reactions at optimal conversion .
- Purification : Switch from column chromatography to fractional crystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
- Stoichiometric Adjustments : Increase amine coupling agent equivalents (1.2–1.5 equiv) to drive amidation to completion .
Case Study : A 125 mmol-scale synthesis of a related benzamide achieved 78% yield by replacing DCM with THF for better solubility and lower toxicity .
Q. How does the compound’s electronic structure influence its reactivity?
The electron-withdrawing nitro and chloro groups on the benzamide ring direct electrophilic substitution to the meta position. Key reactivity insights:
- Nucleophilic Aromatic Substitution : Chlorine at the 4-position is labile under basic conditions (e.g., NaOH/EtOH), enabling substitution with amines or thiols .
- Reduction Sensitivity : The nitro group can be selectively reduced to an amine using H₂/Pd-C, but over-reduction may degrade the tetrahydrothiophene ring. Use low hydrogen pressure (1–2 atm) and short reaction times .
Computational Support : HOMO-LUMO gaps (calculated via DFT) predict sites for electrophilic/nucleophilic attacks .
Q. What biological targets or pathways are relevant for this compound?
While direct studies are limited, structural analogs suggest:
- Enzyme Inhibition : The tetrahydrothiophene moiety may mimic natural substrates of bacterial PPTases (phosphopantetheinyl transferases), disrupting acyl carrier protein function .
- Anti-inflammatory Activity : Nitro-aromatic compounds often modulate NF-κB or COX-2 pathways. Validate via ELISA-based assays for TNF-α/IL-6 suppression .
Q. Experimental Design :
- Perform dose-response assays (1–100 µM) in RAW264.7 macrophages.
- Use LC-MS to confirm cellular uptake and metabolic stability .
Methodological Guidance for Data Contradictions
Q. How to resolve discrepancies between computational predictions and experimental results?
Example: A DFT-predicted C-Cl bond length of 1.73 Å may conflict with X-ray data (1.69 Å).
Q. What are best practices for ensuring reproducibility in synthetic protocols?
- Detailed Reaction Logs : Document solvent batch, humidity, and catalyst age (e.g., Pd-C activity varies with storage time).
- Reference Standards : Use commercially available intermediates (e.g., 2-oxotetrahydrothiophen-3-amine) with certified purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
